2-Nitro-4-[(e)-phenyldiazenyl]aniline
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Overview
Description
2-Nitro-4-[(e)-phenyldiazenyl]aniline is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a nitro group (-NO2) and an azo group (-N=N-) attached to an aniline ring. This compound is of significant interest due to its applications in various fields such as dye manufacturing, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2-nitroaniline followed by coupling with aniline. The reaction conditions generally include acidic environments to facilitate the diazotization process. For instance, 2-nitroaniline can be diazotized using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[(e)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and other peroxyacids.
Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration.
Major Products
Reduction: 2-Amino-4-[(e)-phenyldiazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Nitro and sulfonated derivatives.
Scientific Research Applications
2-Nitro-4-[(e)-phenyldiazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(e)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo group can participate in electron transfer reactions, affecting cellular redox states. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the azo group.
4-Nitroaniline: Similar structure but with the nitro group in a different position.
2,4-Dinitroaniline: Contains two nitro groups but no azo group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various fields .
Properties
CAS No. |
2756-75-4 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-nitro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10N4O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
CBULPXZYVCBKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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